2-Amino-3-ethoxy-6-fluorobenzoic acid

Description

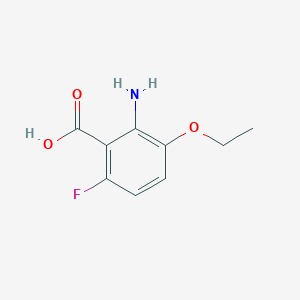

2-Amino-3-ethoxy-6-fluorobenzoic acid is a halogenated benzoic acid derivative characterized by an amino group at position 2, an ethoxy substituent at position 3, and a fluorine atom at position 4.

Properties

IUPAC Name |

2-amino-3-ethoxy-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO3/c1-2-14-6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHSUMPJDVWQSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives can participate in a variety of biochemical reactions. They can act as substrates for enzymes, interact with proteins, and form complexes with other biomolecules. The exact nature of these interactions depends on the specific structure of the benzoic acid derivative.

Cellular Effects

It is possible that this compound could influence cell function by interacting with cellular proteins or enzymes, affecting cell signaling pathways, altering gene expression, or influencing cellular metabolism.

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression.

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.

Dosage Effects in Animal Models

There is currently no available information on how the effects of 2-Amino-3-ethoxy-6-fluorobenzoic acid vary with different dosages in animal models.

Biological Activity

2-Amino-3-ethoxy-6-fluorobenzoic acid (C10H12FNO3) is an aromatic compound characterized by a benzene ring with an amino group, an ethoxy group, and a fluorine atom. Its unique structure influences its biological activity, making it a compound of interest in medicinal chemistry, particularly for its potential applications in neuroleptic drugs and other therapeutic areas.

The compound features:

- Molecular Formula : C10H12FNO3

- Functional Groups : Amino, ethoxy, and carboxylic acid groups.

- Solubility : Enhanced solubility in organic solvents due to the presence of the ethoxy group.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Involving the reaction of 2-amino-6-fluorobenzoic acid methyl ester with (4-fluorophenyl) acetyl chloride in dichloromethane, yielding derivatives with neuroleptic activity.

- Fluorinated Derivatives : It is also used to synthesize fluorinated glucopyranoside derivatives, which have applications in medicinal chemistry.

Neuroleptic Activity

Research indicates that derivatives of this compound exhibit significant neuroleptic activity. This class of compounds is crucial in the treatment of psychiatric disorders such as schizophrenia. The compound's ability to interact with dopamine receptors contributes to its pharmacological profile.

Interaction Studies

Interaction studies with various biological targets are essential for understanding the pharmacological properties of this compound. Potential areas for investigation include:

- Dopamine Receptors : As a neuroleptic agent, its affinity for dopamine receptors can be assessed using radiolabeled ligand binding assays.

- EGFR Inhibition : Although primarily focused on other compounds, studies on inhibitors targeting the epidermal growth factor receptor (EGFR) suggest that structural similarities may allow for exploratory research into EGFR-related pathways .

Comparison with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Amino-5-bromo-3-fluorobenzoic acid | Contains bromine instead of ethoxy group | Moderate neuroleptic activity |

| 2-Amino-4-bromo-3-fluorobenzoic acid | Bromo substituent at a different position | Reduced efficacy compared to parent |

| 2-Amino-6-chloro-3-fluorobenzoic acid | Chlorine atom instead of ethoxy | Limited neuroleptic properties |

| 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | Multiple halogen substitutions | Variable activity |

| 2-Amino-3-fluoro-4-methoxybenzoic acid | Methoxy group instead of ethoxy | Enhanced solubility, varied activity |

Case Studies

- Neuropharmacological Studies : A study examining the effects of similar compounds on animal models demonstrated that modifications in substituent groups significantly affect the neuroleptic efficacy and side effect profiles. The presence of an ethoxy group was associated with enhanced receptor binding affinity and reduced side effects compared to non-substituted analogs.

- In Vitro Assays : In vitro assays measuring the inhibition of dopamine receptor activity showed that derivatives closely related to this compound displayed promising results, indicating potential for development as therapeutic agents for treating mood disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

6-Amino-3-ethoxy-2-fluoro-benzoic acid (CAS 1178813-12-1)

- Structural Differences: Amino and fluoro groups are transposed (amino at position 6, fluoro at position 2).

2-Amino-6-fluorobenzoic Acid (CAS 434-76-4)

- Structural Simplicity : Lacks the ethoxy group at position 3.

- Impact : The absence of the ethoxy substituent decreases lipophilicity, making this compound more water-soluble. This simplicity may also limit its utility in applications requiring hydrophobic interactions .

6-Amino-2-chloro-3-fluorobenzoic Acid (CAS 681459-97-2)

- Halogen Variation : Chlorine replaces the ethoxy group at position 2.

Functional Group Modifications

2-Amino-3-fluoro-6-methylbenzoic Acid (CAS 1039981-89-9)

- Substituent Change : Methyl group replaces ethoxy at position 3.

- However, its lower electron-donating capacity compared to ethoxy may diminish resonance stabilization .

2-(3-Fluoro-6-methylbenzoyl)benzoic Acid (CAS 342-45-0)

- Extended Aromatic System: Incorporates a benzoyl group instead of amino and ethoxy substituents.

Acidity and Solubility

- The ethoxy group in 2-amino-3-ethoxy-6-fluorobenzoic acid likely increases the compound’s lipophilicity (logP) compared to non-ethoxy analogs like 2-amino-6-fluorobenzoic acid. This property could influence its bioavailability in drug design .

- Halogenated derivatives (e.g., 6-amino-2-chloro-3-fluorobenzoic acid) exhibit lower pKa values due to electron-withdrawing halogens, enhancing solubility in basic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.